2-Cyanothiophene-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyanothiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO2S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURSIUBIVFZXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of 2 Cyanothiophene 3 Sulfonyl Chloride
Exploration of Precursor Compounds and Starting Materials
The successful synthesis of 2-cyanothiophene-3-sulfonyl chloride is fundamentally dependent on the availability and reactivity of suitable precursor compounds. The assembly of this molecule involves the strategic functionalization of a thiophene (B33073) ring with both a cyano group at the C2 position and a sulfonyl chloride group at the C3 position.
Thiophene Ring Functionalization Strategies
The thiophene ring is an aromatic heterocycle that can be functionalized through various chemical reactions. researchgate.net It is generally more reactive than benzene (B151609) towards electrophilic substitution, with a strong preference for substitution at the C2 (α) position. numberanalytics.comderpharmachemica.com When the C2 position is occupied, substitution typically occurs at the C5 position. Directing substitution to the C3 or C4 (β) positions often requires more specialized strategies.
Common functionalization strategies include:
Electrophilic Aromatic Substitution: Reactions such as halogenation (bromination, chlorination), nitration, and Friedel-Crafts acylation are fundamental for introducing initial functional groups that can be further elaborated. numberanalytics.comderpharmachemica.com For instance, bromination of thiophene can yield 2-bromothiophene (B119243), which serves as a versatile intermediate. numberanalytics.com
Metalation: Thiophene can be deprotonated using strong bases like n-butyllithium to form thienyllithium species. numberanalytics.com This allows for the introduction of various electrophiles at specific positions. Directed ortho-metalation can be used to functionalize positions adjacent to an existing substituent.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for creating carbon-carbon bonds on the thiophene ring. numberanalytics.com
Introduction of the Cyano Group onto Thiophene Scaffolds
The introduction of a cyano (-CN) group is a key step in the synthesis. Several methods can be employed to install this functionality onto a thiophene ring.
Nucleophilic Substitution: A common method involves the reaction of a halogenated thiophene, such as 2-bromothiophene or 2-iodothiophene, with a cyanide salt, typically copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction. This approach is effective for introducing the cyano group at a position activated for nucleophilic displacement.
Gewald Aminothiophene Synthesis: This multicomponent reaction can build the thiophene ring itself with an amino group at C2 and a cyano group at C3. derpharmachemica.comderpharmachemica.com The reaction involves the condensation of a ketone or aldehyde with an activated nitrile (like malononitrile) and elemental sulfur in the presence of a base. derpharmachemica.comderpharmachemica.com While this yields a 2-amino-3-cyanothiophene, subsequent diazotization and Sandmeyer reaction could potentially replace the amino group, although this adds complexity.
Dehydration of Amides: An amide group on the thiophene ring can be dehydrated to a nitrile using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). beilstein-journals.org This requires the prior synthesis of the corresponding thiophenecarboxamide.
A summary of potential precursors for introducing the cyano group is presented below.
| Precursor Type | Reagent/Reaction | Resulting Intermediate |
| Halogenated Thiophene | Copper(I) Cyanide (CuCN) | Cyanothiophene |
| Thiophenecarboxamide | Phosphorus Oxychloride (POCl₃) | Cyanothiophene |
| α-Mercaptoketone/aldehyde | Activated Nitrile, Sulfur, Base | 2-Amino-3-cyanothiophene |
Introduction of the Sulfonyl Chloride Group
The sulfonyl chloride (-SO₂Cl) group is a highly reactive functional group crucial for subsequent reactions. Its introduction onto the thiophene ring can be challenging due to its activating nature and potential side reactions.
Direct Chlorosulfonation: Thiophene can react directly with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group. tandfonline.com However, this reaction often leads to a mixture of isomers. For example, the reaction with thiophene-2-carboxylic acid yields a mixture of the 4- and 5-sulfonyl chlorides. tandfonline.com Controlling the regioselectivity to obtain the 3-sulfonyl chloride on a 2-substituted thiophene is a significant challenge.
Oxidative Chlorination of Thiols: A more controlled, multi-step approach involves the synthesis of a thiophene-3-thiol (B1329469) intermediate. This thiol can then be converted directly to the sulfonyl chloride through oxidative chlorination. acs.orgorganic-chemistry.org A variety of reagents can achieve this transformation, including chlorine gas in the presence of water, or combinations like N-chlorosuccinimide (NCS) with hydrochloric acid or hydrogen peroxide with thionyl chloride. acs.orgorganic-chemistry.org This method offers better regiochemical control, as the position of the sulfonyl chloride group is determined by the initial placement of the thiol group.
The table below outlines common reagents for this transformation.
| Precursor | Reagent System | Product |
| Thiophene Derivative | Chlorosulfonic Acid (ClSO₃H) | Thiophenesulfonyl Chloride (Isomer mixture likely) |
| Thiophenethiol | H₂O₂ / SOCl₂ | Thiophenesulfonyl Chloride |
| Thiophenethiol | N-Chlorosuccinimide (NCS) / HCl | Thiophenesulfonyl Chloride |
| Disulfide | ZrCl₄ / H₂O₂ | Thiophenesulfonyl Chloride |
Synthetic Pathways and Reaction Optimization
The assembly of this compound can be approached through either a one-pot synthesis, where multiple reaction steps are performed in the same vessel, or a more traditional stepwise synthesis with the isolation and purification of intermediates.
One-Pot Synthetic Approaches for Sulfonyl Chlorides and Derivatives
One-pot syntheses are highly efficient as they reduce reaction time, minimize solvent waste, and avoid losses associated with intermediate purification. For a complex molecule like this compound, a one-pot approach would likely involve a tandem or cascade sequence of reactions.
A hypothetical one-pot synthesis could be envisioned starting from a precursor like 3-bromothiophene-2-carbonitrile. This intermediate could first undergo a lithium-halogen exchange or be converted to a Grignard reagent. Subsequent quenching with sulfur dioxide followed by treatment with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) could potentially yield the target compound in a single pot. Similarly, the Gewald reaction, which is a one-pot process for synthesizing 2-aminothiophenes, highlights the potential for multi-component strategies in thiophene synthesis. derpharmachemica.com A patent for the synthesis of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride describes a process where an intermediate is generated and then subjected to chlorine oxidation in the same reaction mixture without isolation, demonstrating the industrial applicability of such streamlined approaches. google.com
Optimization of one-pot reactions is critical and involves careful control of:
Reagent Addition Sequence: The order in which reagents are added is crucial to prevent undesired side reactions.
Reaction Temperature: Temperature adjustments may be needed to initiate different stages of the reaction sequence.
Solvent System: The solvent must be compatible with all reagents and intermediates in the sequence.
Stepwise Synthesis and Intermediate Verification Methodologies
A stepwise synthesis provides greater control over the reaction outcome and allows for the purification and characterization of each intermediate, ensuring the correct structure is carried forward to the next step. A plausible stepwise route to this compound is outlined below.
Plausible Stepwise Synthetic Route:
Bromination of 2-Cyanothiophene: Starting with commercially available 2-cyanothiophene, electrophilic bromination could be attempted. Due to the directing effects of the cyano and sulfide (B99878) groups, this may lead to a mixture of products, requiring careful separation.
Synthesis of 3-Bromo-2-cyanothiophene: A more controlled route would start with a precursor where the positions are already defined, for instance, by synthesizing 3-bromo-2-thiophenecarboxamide and then dehydrating the amide to the nitrile. beilstein-journals.org
Thiol Formation: The 3-bromo-2-cyanothiophene intermediate can be converted to the corresponding thiol. This can be achieved via a lithium-halogen exchange with an organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching the resulting thienyllithium with elemental sulfur. An acidic workup would then yield 2-cyano-thiophene-3-thiol.
Oxidative Chlorination: The final step involves the conversion of the thiol to the sulfonyl chloride. Treating 2-cyano-thiophene-3-thiol with an oxidative chlorination agent, such as chlorine in aqueous acetic acid or hydrogen peroxide and thionyl chloride, would yield the final product, this compound. organic-chemistry.org
Intermediate Verification:
Throughout a stepwise synthesis, the verification of each intermediate is paramount. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the confirmation of the substitution pattern on the thiophene ring.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the cyano group (-C≡N stretch, ~2230 cm⁻¹) and the sulfonyl chloride group (-SO₂- stretch, ~1375 and 1185 cm⁻¹).
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the successful incorporation of atoms in each step.
This rigorous, step-by-step approach, while more labor-intensive, ensures the unambiguous synthesis of the target molecule.
Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalysis
The successful synthesis of thiophene sulfonyl chlorides is highly dependent on the precise control of reaction conditions. Temperature, solvent choice, and the use of catalysts are critical parameters that influence reaction rate, yield, and the formation of byproducts.
Temperature: Temperature control is paramount in the synthesis of sulfonyl chlorides. Many procedures initiate reactions at low temperatures, such as -10 °C to 0 °C, to manage exothermic processes and prevent the degradation of sensitive intermediates rsc.orggoogle.com. For instance, diazotization reactions are typically conducted below -5 °C to ensure the stability of the diazonium salt precursor rsc.org. Following the initial phase, the temperature may be elevated, sometimes to 50-60 °C, to drive the reaction to completion rsc.org. In a synthesis for a related thiophene derivative, controlling the temperature during chlorination at 0-5 °C was shown to result in a slightly higher yield compared to conducting it at 25-30 °C google.com.
Interactive Table: Effect of Temperature on Reaction Stages
| Reaction Stage | Typical Temperature Range | Rationale | Source(s) |
|---|---|---|---|
| Diazotization | -5 °C to 0 °C | Stabilize diazonium intermediate, control exothermicity. | rsc.org |
| Sulfonylation (e.g., Sandmeyer) | 0 °C | Control reaction rate and minimize side reactions. | rsc.org |
| Driving Reaction Completion | 50 °C to 60 °C | Ensure complete conversion of reactants to products. | rsc.org |
Catalysis: Catalysts play a significant role in enhancing the efficiency of sulfonyl chloride synthesis. In Sandmeyer-type reactions, which can be adapted for the synthesis of aromatic sulfonyl chlorides from anilines, copper(I) chloride (CuCl) is a common catalyst rsc.org. The catalyst facilitates the conversion of the diazonium salt to the desired sulfonyl chloride in the presence of sulfur dioxide rsc.org. In other synthetic routes for substituted thiophenes, nitrogen-containing organic compounds such as N-methylmorpholine or triethylamine (B128534) can act as catalysts, typically by functioning as a base or activating a reagent rsc.orggoogle.com.
Yield Enhancement and Purity Control in Synthetic Protocols
Maximizing product yield and ensuring high purity are primary objectives in any synthetic protocol. These are achieved through a combination of optimized reaction conditions and rigorous purification methods.
High yields, in some cases approaching 90%, are attainable through carefully designed synthetic routes that minimize side reactions and simplify product isolation google.com. The purification process is critical for removing unreacted starting materials, reagents, and byproducts. Common purification techniques documented in the synthesis of sulfonyl chlorides include:
Aqueous Workup: The reaction mixture is often poured into water to quench the reaction and dissolve inorganic salts rsc.org.
Extraction: The target compound is typically extracted from the aqueous phase into an organic solvent like diethyl ether or dichloromethane (B109758) rsc.org.
Washing: The organic layer is washed with water or brine to remove residual water-soluble impurities rsc.org.
Drying and Concentration: The organic extract is dried over an agent like magnesium sulfate (B86663) (MgSO4) and then concentrated under reduced pressure rsc.org.
Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent system, such as hexanes/tetrahydrofuran or n-butyl ether, is used to dissolve the crude product at an elevated temperature, and the pure compound crystallizes upon cooling rsc.orggoogle.com.
Flash Chromatography: For non-crystalline products or when recrystallization is ineffective, flash chromatography using a silica (B1680970) gel stationary phase is employed to separate the desired sulfonyl chloride from impurities rsc.org.
Interactive Table: Purification Techniques in Sulfonyl Chloride Synthesis
| Technique | Purpose | Example Application | Source(s) |
|---|---|---|---|
| Extraction | Isolate product from aqueous mixture. | Using diethyl ether to extract the product. | rsc.org |
| Recrystallization | Purify solid crude product. | Cooling a solution in n-butyl ether to 0 °C to obtain a white solid with >99% purity. | google.com |
| Flash Chromatography | Purify oily or complex mixtures. | Purifying a red oily residue using a hexanes/ethyl acetate (B1210297) gradient. | rsc.org |
Green Chemistry Approaches in Sulfonyl Chloride Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of sulfonyl chlorides to reduce environmental impact and improve safety. This involves the use of less hazardous reagents, environmentally benign solvents, and processes that minimize waste.
One significant green approach is the use of alternative oxidizing and chlorinating agents. Instead of traditional, often harsh reagents, methods employing household bleach (sodium hypochlorite, NaOCl) or oxone (potassium peroxymonosulfate) in combination with a chloride source like KCl have been developed rsc.orgrsc.orgorganic-chemistry.org. These reagents are safer to handle and generate less toxic waste. For example, the oxyhalogenation of thiols using oxone and KCl can be performed in water at room temperature, achieving excellent yields of 82-98% rsc.org.
The use of water as a reaction solvent is a cornerstone of green chemistry, as it eliminates the need for volatile organic compounds (VOCs) rsc.org. Another strategy involves replacing reagents that have poor atom economy or produce significant waste. For instance, a patented method for a thiophene sulfonyl chloride derivative avoids the use of sulfuryl chloride, thereby preventing the generation of sulfur dioxide and hydrogen chloride waste gases, which contributes to a more environmentally friendly process with less wastewater google.com. Similarly, the use of N-chlorosuccinimide (NCS) is considered a greener alternative, as the succinimide (B58015) byproduct can be recovered and reconverted to NCS organic-chemistry.org.
Interactive Table: Comparison of Traditional vs. Green Chemistry Approaches
| Aspect | Traditional Method | Green Alternative | Advantage of Green Approach | Source(s) |
|---|---|---|---|---|
| Oxidizing/Chlorinating Agent | Sulfuryl Chloride, Thionyl Chloride | Bleach (NaOCl), Oxone/KCl, NCS | Reduced hazardous waste (SO2, HCl), safer reagents. | google.comrsc.orgorganic-chemistry.org |
| Solvent | Organic Solvents (Toluene, CH2Cl2) | Water | Eliminates VOCs, non-flammable, low cost, environmentally benign. | rsc.org |
| Waste Reduction | Generation of gaseous byproducts (SO2, HCl). | Processes designed to minimize byproducts. | Reduced environmental pollution and disposal costs. | google.com |
Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Cyanothiophene 3 Sulfonyl Chloride
Reactions Involving the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic center, making it susceptible to attack by a wide range of nucleophiles. Its chemistry is central to the synthetic utility of 2-cyanothiophene-3-sulfonyl chloride, enabling the formation of various sulfur-containing derivatives.
Nucleophilic Displacement Reactions: Formation of Sulfonamides, Sulfonates, and Sulfonyl Fluorides
Nucleophilic substitution at the sulfonyl sulfur is the most common transformation for sulfonyl chlorides. This reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the chloride ion.
Formation of Sulfonamides: The reaction of this compound with primary or secondary amines is the standard method for the synthesis of the corresponding sulfonamides. cbijournal.comucl.ac.uk This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.comekb.eg The nucleophilicity of the amine dictates the reaction rate, with primary amines generally being more reactive than secondary amines. cbijournal.com The resulting 2-cyanothiophene-3-sulfonamides are important scaffolds in medicinal chemistry.
Reaction Scheme:
R¹R²NH + ClSO₂-C₄H₂S-CN → R¹R²N-SO₂-C₄H₂S-CN + HCl
| Amine Nucleophile | Base | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| Primary Amine (e.g., Aniline) | Pyridine | Dichloromethane (B109758) (DCM) | 0 °C to room temp. | N-Aryl-2-cyanothiophene-3-sulfonamide |
| Secondary Amine (e.g., Morpholine) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room temp. | N-(2-cyanothiophene-3-sulfonyl)morpholine |
| Ammonia | Aqueous Ammonia | - | - | 2-Cyanothiophene-3-sulfonamide |
Formation of Sulfonates: Similarly, alcohols and phenols react with this compound to form sulfonate esters. This reaction, often referred to as sulfonylation, also requires a base (typically pyridine, which may also act as a catalyst) to scavenge the HCl produced. study.comyoutube.com The conversion of an alcohol to a sulfonate ester is a crucial transformation in organic synthesis, as it turns a poor leaving group (-OH) into a very good leaving group (a sulfonate). youtube.com
Reaction Scheme:
R-OH + ClSO₂-C₄H₂S-CN → R-O-SO₂-C₄H₂S-CN + HCl
The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride, followed by deprotonation by the base to yield the final sulfonate ester. study.comyoutube.com
Formation of Sulfonyl Fluorides: While less common as a direct transformation from the sulfonyl chloride, the corresponding sulfonyl fluoride can be prepared. Sulfonyl fluorides are generally more stable and less reactive than sulfonyl chlorides. The synthesis typically involves a halogen exchange reaction, where the sulfonyl chloride is treated with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).
Sulfonylation Reactions with Various Substrates
Beyond the formation of sulfonamides and sulfonates, the sulfonyl chloride moiety can be used to sulfonylate other substrates. Friedel-Crafts sulfonylation, for example, involves the reaction of the sulfonyl chloride with an electron-rich aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a diaryl sulfone. However, the highly deactivated nature of the 2-cyanothiophene ring might disfavor intramolecular polymerization or side reactions, while its sulfonyl chloride group can react with more activated aromatic substrates.
Sulfonyl chlorides can also react with organometallic reagents. For instance, organozinc reagents have been used to prepare heteroaryl sulfonamides from unstable heteroaryl sulfonyl chlorides in a one-pot procedure. nih.govacs.org
Hydrolysis and Related Decomposition Pathways
Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. The hydrolysis of aromatic sulfonyl chlorides, including thiophenesulfonyl chlorides, has been studied kinetically. osti.govresearchgate.net The reaction mechanism is generally considered to be bimolecular (Sₙ2-like), involving the attack of water on the sulfur atom. researchgate.netresearchgate.net
Reaction Scheme:
ClSO₂-C₄H₂S-CN + H₂O → HO₃S-C₄H₂S-CN + HCl
The rate of hydrolysis is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the cyano group present in this compound, are expected to increase the electrophilicity of the sulfonyl sulfur, potentially accelerating the rate of nucleophilic attack by water. sci-hub.se Studies on substituted benzenesulfonyl chlorides have shown that the mechanism can shift depending on the substituent and solvent conditions. researchgate.net For thiophenesulfonyl chlorides specifically, the hydrolysis mechanism can vary from Sₙ1-like to Sₙ2 or an addition-elimination (SₐN) pathway depending on the substituents and nucleophile. researchgate.netresearchgate.net The presence of both the thiophene (B33073) ring and the strongly withdrawing cyano group makes the hydrolysis of this compound a mechanistically interesting case, likely proceeding through a highly electrophilic sulfur center.
Reactions Involving the Cyano Group
The cyano (nitrile) group (-C≡N) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic addition to the electrophilic carbon atom. wikipedia.org The electrophilicity of the nitrile carbon in this compound is significantly enhanced by the electron-withdrawing effects of both the adjacent sulfonyl chloride group and the thiophene ring system.
Nucleophilic Addition to the Nitrile
The carbon-nitrogen triple bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. libretexts.org This reactivity is analogous to that of a carbonyl group. Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add directly to the nitrile carbon to form an intermediate imine anion, which upon acidic workup, typically yields a ketone.
Weak nucleophiles, such as water or alcohols, generally require activation of the nitrile group by an acid catalyst to proceed at a reasonable rate. medlifemastery.com The electron-withdrawing nature of the adjacent sulfonyl chloride group in this compound would make the nitrile carbon particularly electrophilic and thus more susceptible to nucleophilic attack, even by weaker nucleophiles. youtube.com
| Nucleophile | Intermediate | Final Product (after workup) | Conditions |
|---|---|---|---|
| Grignard Reagent (RMgX) | Imine anion complex | Ketone | 1. Anhydrous ether/THF 2. H₃O⁺ workup |
| Hydride (e.g., from LiAlH₄) | Imine anion | Primary Amine | 1. Anhydrous ether/THF 2. H₂O workup |
| Hydroxylamine (NH₂OH) | - | N-hydroxyamidine | Mild base |
| Thiols (RSH) | Thioimidate | Thioimidate | Base catalysis |
Hydrolysis and Other Transformations of the Cyano Group
The hydrolysis of the nitrile group is a fundamental transformation that typically yields either an amide or a carboxylic acid, depending on the reaction conditions. The reaction proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis of the amide to a carboxylic acid.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, which activates it toward nucleophilic attack by water. The reaction typically proceeds all the way to the carboxylic acid (2-carboxythiophene-3-sulfonic acid, assuming the sulfonyl chloride is also hydrolyzed) and an ammonium salt.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide ion attacks the nitrile carbon. This process usually forms the carboxylate salt and ammonia. Subsequent acidification is required to obtain the free carboxylic acid.
Given that this compound also possesses a hydrolyzable sulfonyl chloride group, the conditions for nitrile hydrolysis must be chosen carefully. It is likely that conditions harsh enough to hydrolyze the nitrile would also hydrolyze the sulfonyl chloride, leading to the formation of 2-carboxythiophene-3-sulfonic acid. Selective transformation of the cyano group while preserving the sulfonyl chloride would require mild and specific reagents.
Another potential transformation is the reductive decyanation, where the cyano group is removed and replaced with a hydrogen atom. This can be achieved using methods like dissolving metal reduction (e.g., Na/NH₃) or transition-metal-catalyzed reactions. beilstein-journals.orgnih.gov
Cycloaddition Reactions of the Nitrile Functionality
The nitrile, or cyano, group of this compound serves as a potential reaction partner in various cycloaddition reactions. Although nitriles are often considered less reactive dienophiles and dipolarophiles compared to alkenes or alkynes, their reactivity can be significantly enhanced by the presence of adjacent electron-withdrawing groups. wikipedia.org In this molecule, both the sulfonyl chloride group and the thiophene ring system contribute to lowering the energy of the nitrile's LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to attack by electron-rich species.
One of the most significant cycloaddition reactions for nitriles is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.net In this reaction, the nitrile can react with 1,3-dipoles such as azides, nitrile oxides, or diazalkanes to form five-membered heterocyclic rings. For instance, the reaction with an azide (R-N₃) would yield a tetrazole ring, a common motif in medicinal chemistry. nih.govacs.org The reaction is believed to proceed via a concerted mechanism where the dipole adds across the carbon-nitrogen triple bond.
| 1,3-Dipole | Reactant | Product Heterocycle | Plausibility |
| Azide (R-N₃) | This compound | Substituted Tetrazole | High, catalyzed by Lewis acids. nih.gov |
| Nitrile Oxide (R-CNO) | This compound | Substituted Oxadiazole | Moderate, requires activation. youtube.com |
| Diazoalkane (R₂-CN₂) | This compound | Substituted Triazole | Moderate to High. |
The nitrile group can also participate as a 2π component in [4+2] cycloadditions, or Diels-Alder reactions, although this is less common for unactivated nitriles. nih.govwikipedia.org The significant electron-withdrawing effect of the adjacent sulfonyl chloride group in this compound would activate the nitrile, making it a more viable dienophile for reaction with electron-rich dienes. youtube.com The reaction would lead to the formation of a six-membered heterocyclic ring. The feasibility and rate of these cycloadditions are highly dependent on the specific reaction partners and conditions employed. sigmaaldrich.com
Reactivity of the Thiophene Ring System
The aromatic thiophene ring is a central feature of the molecule's reactivity, influenced heavily by the two electron-withdrawing substituents at the C2 and C3 positions. imperial.ac.uk
Electrophilic Aromatic Substitution Patterns on 2,3-Disubstituted Thiophenes
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like thiophene. wikipedia.org However, the thiophene ring in this compound is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of both the cyano (-CN) and sulfonyl chloride (-SO₂Cl) groups. These groups decrease the electron density of the ring, making it less nucleophilic. imperial.ac.uk
In thiophene chemistry, electrophilic substitution typically occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to better stabilization of the cationic intermediate (the sigma complex). researchgate.net In this 2,3-disubstituted system, positions C2 and C3 are blocked. The directing effects of the substituents must therefore be considered for the remaining C4 and C5 positions. Both -CN and -SO₂Cl groups are deactivating and, in benzene (B151609) systems, are meta-directing. Applying these principles to the thiophene ring, substitution would be directed away from the positions adjacent to them. Consequently, any electrophilic substitution, should it occur under forcing conditions, is overwhelmingly predicted to take place at the C5 position. The C5 position is electronically the most favorable of the remaining sites and is less sterically hindered than the C4 position, which is situated between the C3-substituent and the sulfur atom.
Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Relative Reactivity | Reasoning |
|---|---|---|
| C5 | Most Favored | Least deactivated α-position, less steric hindrance. |
| C4 | Least Favored | Highly deactivated β-position, sterically hindered. |
Metalation and Lithiation Strategies
Metalation, particularly lithiation using organolithium reagents like n-butyllithium (n-BuLi), is a powerful method for functionalizing thiophenes. wikipedia.orgjcu.edu.au This process involves the deprotonation of a ring carbon to form a highly nucleophilic organometallic intermediate, which can then react with various electrophiles.
For this compound, the electron-withdrawing substituents significantly increase the acidity of the ring protons. The most acidic proton is expected to be at the C5 position. Deprotonation at an α-position (C5) is inherently more favorable in thiophenes than at a β-position (C4). reddit.com Therefore, treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or a hindered lithium magnesate at low temperatures would likely result in regioselective deprotonation at the C5 position. organic-chemistry.org This directed metalation strategy provides a reliable route to 5-substituted derivatives, a pathway complementary to electrophilic substitution. wikipedia.orguwindsor.cabaranlab.org The resulting 5-lithiated species can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups.
Ring-Opening and Rearrangement Reactions
While the thiophene ring is aromatic and generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions. Nucleophilic attack on the sulfur atom by strong nucleophiles, such as organolithium reagents, can lead to the cleavage of a carbon-sulfur bond and subsequent ring-opening. beilstein-journals.org In the case of this compound, the lithiating agent used for metalation could potentially also act as a nucleophile to initiate ring-opening, representing a competing reaction pathway, especially at higher temperatures.
Chemoselectivity and Regioselectivity in Multi-Functionalized Reactants
Chemoselectivity is a critical consideration in the reactions of this compound, given the presence of three distinct reactive sites: the sulfonyl chloride, the nitrile, and the thiophene ring. The outcome of a reaction is determined by the nature of the reagent and the reaction conditions.
The sulfonyl chloride group is a highly reactive electrophile. It will readily react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thiosulfonates, respectively. This reaction is typically very fast and will likely be the preferred pathway for most nucleophilic reagents.
The nitrile group is a weaker electrophile. It is generally unreactive towards mild nucleophiles but can be attacked by strong carbon or hydride nucleophiles. For example, Grignard reagents or organolithium reagents can add to the nitrile to form ketones after hydrolysis, while reducing agents like lithium aluminum hydride (LiAlH₄) will reduce it to a primary amine. libretexts.org
The thiophene ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), especially at positions activated by the electron-withdrawing groups. However, SNAr reactions typically require a good leaving group on the ring. In the absence of such a group, direct nucleophilic attack on the ring is unlikely unless preceded by metalation.
Summary of Chemoselective Reactions
| Reagent Type | Primary Reactive Site | Expected Product Type |
|---|---|---|
| Amines, Alcohols, Thiols (Nu-H) | Sulfonyl Chloride | Sulfonamides, Sulfonates, Thiosulfonates |
| Strong C-Nucleophiles (e.g., Grignard) | Nitrile or Sulfonyl Chloride | Ketones (from nitrile) or Sulfones (from SO₂Cl) |
| Strong Hydride Reagents (e.g., LiAlH₄) | Nitrile and Sulfonyl Chloride | Amine and Thiol |
| Strong Base (e.g., LDA, n-BuLi) | Thiophene Ring (C5-H) | 5-Lithiated Intermediate |
| Electrophiles (e.g., Br₂, HNO₃) | Thiophene Ring (C5) | 5-Substituted Thiophene |
Regioselectivity primarily concerns reactions on the thiophene ring. As discussed, electrophilic attack is directed to the C5 position, and metalation also occurs selectively at C5.
Kinetic and Thermodynamic Aspects of Reactivity Pathways
Kinetically Controlled Reactions: Reactions that are rapid and irreversible are typically under kinetic control, meaning the product that is formed fastest will predominate. The reaction of the sulfonyl chloride group with nucleophiles is a prime example. The low activation energy for nucleophilic attack on the highly electrophilic sulfur atom ensures this is a very fast process. Metalation of the C5-proton is also expected to be a kinetically rapid event at low temperatures.
Thermodynamically Controlled Reactions: Reversible reactions, or those that allow for equilibration, tend to favor the most stable product, a situation known as thermodynamic control. Cycloaddition reactions, for example, can be reversible. The stability of the resulting heterocyclic ring (e.g., the aromaticity of a tetrazole or triazole) provides a strong thermodynamic driving force for the reaction to proceed. youtube.com Similarly, in electrophilic aromatic substitution, the regeneration of the aromatic thiophene ring after the initial attack is the key thermodynamic driver for the substitution pathway over a potential addition pathway. imperial.ac.uk
Theoretical investigations using methods like Density Functional Theory (DFT) would be invaluable for quantitatively assessing the reactivity of this compound. Such studies could calculate the activation energies (ΔG‡) for competing pathways, such as nucleophilic attack at the sulfonyl chloride versus the nitrile, or predict the relative energies of intermediates and products in cycloaddition or substitution reactions. nih.gov For instance, computational work on related nitrothiophenes has been used to correlate substituent effects with experimentally determined electrophilicity parameters and reaction rates. consensus.app
| Reaction Type | Likely Control | Key Factors |
| Nucleophilic attack on -SO₂Cl | Kinetic | High electrophilicity of sulfur, good leaving group (Cl⁻). |
| Metalation at C5 | Kinetic | High acidity of C5-H, strong base, low temperature. |
| [3+2] Cycloaddition | Thermodynamic | Formation of a stable, often aromatic, heterocyclic ring. |
| Electrophilic Substitution | Thermodynamic | Regeneration of the aromatic thiophene ring. |
Derivatization and Analogue Development from 2 Cyanothiophene 3 Sulfonyl Chloride
Synthesis of Thiophene-Sulfonamide Derivatives
The reaction of 2-cyanothiophene-3-sulfonyl chloride with various primary and secondary amines is a cornerstone for the synthesis of a wide array of thiophene-sulfonamide derivatives. This nucleophilic substitution reaction, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, proceeds readily to form a stable sulfonamide linkage. nih.govyoutube.comlibretexts.org The versatility of this reaction allows for the introduction of a multitude of substituents, depending on the nature of the amine used.
The general reaction scheme involves the treatment of this compound with an amine in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. youtube.comimpactfactor.org The resulting N-substituted 2-cyanothiophene-3-sulfonamides are often stable, crystalline solids that can be readily purified.
| Amine | Resulting Sulfonamide |
| Primary Aliphatic Amine | N-Alkyl-2-cyanothiophene-3-sulfonamide |
| Secondary Aliphatic Amine | N,N-Dialkyl-2-cyanothiophene-3-sulfonamide |
| Primary Aromatic Amine | N-Aryl-2-cyanothiophene-3-sulfonamide |
| Secondary Aromatic Amine | N-Aryl-N-alkyl-2-cyanothiophene-3-sulfonamide |
| Heterocyclic Amine | N-(Heterocyclyl)-2-cyanothiophene-3-sulfonamide |
The biological significance of thiophene (B33073) sulfonamides is well-documented, with many exhibiting a range of pharmacological activities. researchgate.netijpsonline.com For instance, certain derivatives have shown potential as carbonic anhydrase inhibitors. smolecule.com The ability to readily synthesize a library of these compounds from this compound facilitates structure-activity relationship (SAR) studies, which are crucial for the development of new therapeutic agents. researchgate.net
Preparation of Sulfonate Esters and Other Sulfonyl Derivatives
Beyond sulfonamides, this compound serves as a precursor for the synthesis of sulfonate esters and other sulfonyl derivatives. The reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. organic-chemistry.orgresearchgate.netyoutube.comyoutube.com This transformation is valuable for introducing the 2-cyanothiophene-3-sulfonyl moiety onto a hydroxyl-containing molecule.
The general synthesis of sulfonate esters involves the reaction of this compound with an alcohol or phenol. Pyridine is often used as a catalyst and to scavenge the HCl produced. youtube.comyoutube.com
| Reactant | Product |
| Alcohol (R-OH) | 2-Cyanothiophene-3-sulfonic acid alkyl ester |
| Phenol (Ar-OH) | 2-Cyanothiophene-3-sulfonic acid aryl ester |
These sulfonate esters are not only stable compounds in their own right but also act as versatile intermediates in organic synthesis. researchgate.net The sulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.
Furthermore, the sulfonyl chloride can be converted to other sulfonyl derivatives. For example, reduction can yield the corresponding sulfinic acid or thiol, although these transformations are less common. The reactivity of the sulfonyl chloride group allows for a broad range of chemical modifications, expanding the chemical space accessible from this starting material. magtech.com.cn
Transformations Leading to Substituted 2-Cyanothiophenes and Related Structures
The this compound scaffold allows for various chemical transformations that lead to a diverse array of substituted 2-cyanothiophenes. The cyano group itself is a versatile functional handle that can be converted into other functionalities. researchgate.net For instance, hydrolysis of the nitrile can afford the corresponding carboxylic acid or amide, while reduction can yield an aminomethyl group. researchgate.net These transformations significantly expand the range of accessible derivatives.
Moreover, the thiophene ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing sulfonyl chloride and cyano groups deactivates the ring towards such reactions. mdpi.com Nevertheless, under specific conditions, further functionalization of the thiophene core is possible.
A key transformation is the reductive decyanation, which allows for the removal of the cyano group, providing access to 3-sulfonylthiophene derivatives. nih.gov This reaction can be particularly useful when the cyano group is used as a temporary activating or directing group during synthesis.
Synthesis of Fused Heterocyclic Systems Incorporating the 2-Cyanothiophene Moiety
A significant application of this compound and its derivatives lies in the synthesis of fused heterocyclic systems. The inherent reactivity of the cyano and sulfonyl groups, often in combination with other functionalities introduced onto the thiophene ring, provides a powerful platform for constructing complex, polycyclic molecules.
One common strategy involves intramolecular cyclization reactions. For example, a derivative containing a nucleophilic group in a suitable position on a substituent can react with the cyano group or be involved in a reaction that leads to ring closure onto the thiophene core. This approach has been utilized to synthesize thieno[3,2-d]isothiazole derivatives. chemicalbook.comontosight.ai
Another approach involves the use of 2-aminothiophene derivatives, which can be synthesized from 2-cyanothiophene precursors, as building blocks for fused systems like thieno[3,2-d]thiazoles and other related structures. rsc.orgdocumentsdelivered.com The Gewald reaction, a multicomponent reaction, is a well-established method for preparing substituted 2-aminothiophenes, which can then undergo further cyclization reactions. researchgate.net
The synthesis of these fused systems is of great interest due to their prevalence in biologically active molecules and functional materials. elsevierpure.comresearchgate.netresearchgate.net
Exploration of Structure-Reactivity Relationships in Derivatives
The diverse library of compounds that can be synthesized from this compound allows for systematic studies of structure-reactivity relationships. The electronic properties of the thiophene ring are significantly influenced by the nature of the substituents at various positions. srce.hr
The electron-withdrawing nature of the cyano and sulfonyl chloride groups impacts the reactivity of the thiophene ring and the attached functional groups. rsc.org For instance, the acidity of protons on adjacent carbons can be altered, and the susceptibility of the ring to nucleophilic attack can be modified.
By systematically varying the substituents on the sulfonamide nitrogen, the ester oxygen, or at other positions on the thiophene ring, researchers can fine-tune the electronic and steric properties of the molecule. This allows for a deeper understanding of how molecular structure dictates chemical reactivity and, in the context of medicinal chemistry, biological activity. nih.gov For example, the inhibitory effects of thiophene-2-sulfonamide (B153586) derivatives on enzymes like lactoperoxidase have been studied, providing insights into the structural requirements for effective inhibition. nih.gov
Applications of 2 Cyanothiophene 3 Sulfonyl Chloride in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block and Intermediate
Sulfonyl chlorides are a class of organic compounds widely used as reagents in chemical synthesis due to their versatility and selectivity in introducing various functional groups to organic molecules. molport.com They are electrophilic reagents that readily react with a wide range of nucleophiles, including amines, alcohols, and thiols. molport.com The presence of both a cyano group and a sulfonyl chloride group on the thiophene (B33073) ring makes 2-cyanothiophene-3-sulfonyl chloride a particularly versatile intermediate. This dual functionality allows for sequential or orthogonal chemical transformations, enabling the construction of intricate molecular architectures from a relatively simple starting material.
The sulfonyl chloride moiety is a powerful electrophile, primarily used to form sulfonamides and sulfonate esters, which are stable and important functional groups in many bioactive molecules and materials. molport.com The cyano group, an electron-withdrawing group, influences the reactivity of the thiophene ring and can also be transformed into other functional groups such as amines, carboxylic acids, or amides, further expanding its synthetic potential. This combination of reactive sites allows chemists to use this compound as a linchpin in multi-step synthetic sequences.
| Functional Group | Reactant Type | Resulting Linkage/Group | Reference |
|---|---|---|---|
| Sulfonyl Chloride (-SO₂Cl) | Primary/Secondary Amines | Sulfonamide (-SO₂-NR₂) | molport.com |
| Sulfonyl Chloride (-SO₂Cl) | Alcohols | Sulfonate Ester (-SO₂-OR) | molport.com |
| Sulfonyl Chloride (-SO₂Cl) | Water | Sulfonic Acid (-SO₃H) | molport.com |
| Cyano (-C≡N) | Reducing Agents (e.g., H₂) | Aminomethyl (-CH₂-NH₂) | |
| Cyano (-C≡N) | Acid/Base Hydrolysis | Carboxylic Acid (-COOH) |
The structural framework of this compound is a key starting point for synthesizing more complex molecules, particularly those with applications in life sciences and agrochemicals. For instance, the related compound 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride serves as a crucial intermediate in the industrial synthesis of the herbicide thiencarbazone-methyl. google.com This demonstrates the role of substituted thiophene sulfonyl chlorides as pivotal precursors to high-value, structurally complex commercial products. The reactivity of the sulfonyl chloride group allows for its conversion into a sulfonamide, a common pharmacophore, while the cyano group can be modified to fine-tune the molecule's properties. Research on derivatives of 2-amino-3-cyanothiophene, a closely related precursor, has shown that these compounds can be readily converted into a variety of thiophenic derivatives with potential biological activities, such as antioxidant properties. researchgate.net
Tandem and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, reducing waste and improving atom economy. Sulfonyl chlorides have been shown to act as dual-function reagents in such processes. rsc.org For example, in the synthesis of quinoline (B57606) derivatives, sulfonyl chlorides can serve as both a sulfonylation and a chlorination agent in a one-pot reaction. rsc.org
Furthermore, research into cascade reactions involving arylsulfonyl methyl isocyanides has demonstrated their ability to act as both a sulfonyl source and a 1,3-dipolar reagent in the same reaction sequence to form complex heterocyclic systems like 2,4-disulfonylpyrroles. nih.gov This dual reactivity highlights the potential for sulfonyl-containing compounds to participate in sophisticated cascade processes. nih.gov Given its structure, this compound is a prime candidate for use in similar elegant synthetic strategies, where the sulfonyl chloride group could initiate a reaction cascade that is subsequently terminated or modified by the cyano group, leading to the rapid assembly of complex heterocyclic frameworks.
Application in the Synthesis of Functional Materials
Thiophene-based materials are of paramount importance in the field of materials science, particularly for applications in organic electronics and photonics. researchgate.net The π-conjugated system of the thiophene ring provides a backbone for materials with desirable electronic and optical properties. The strategic placement of functional groups, such as the electron-withdrawing cyano and sulfonyl chloride moieties in this compound, allows for precise tuning of these properties.
Sulfur-containing polycyclic hydrocarbons, including oligothiophenes and polythiophenes, are promising materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics. juniperpublishers.com These materials offer advantages such as being lightweight, flexible, and having tunable electronic properties. researchgate.net The performance of these organic semiconductor devices is highly dependent on the molecular design of the constituent materials. researchgate.net
This compound is an ideal precursor for monomers that can be polymerized to form conjugated polymers. The thiophene core provides the necessary π-conjugation for charge transport, while the cyano and sulfonyl groups can be used to modify the polymer's electronic energy levels (HOMO/LUMO), solubility, and morphology. The sulfonyl chloride group, in particular, can be converted into various other functionalities, such as sulfones or sulfonamides, which can influence intermolecular packing and charge-carrier mobility in the solid state.
| Material Class | Key Property | Potential Application | Reference |
|---|---|---|---|
| Oligothiophenes/Polythiophenes | π-Conjugated System | Organic Field-Effect Transistors (OFETs) | juniperpublishers.com |
| Thiophene-based Polymers | Electroluminescence | Organic Light Emitting Diodes (OLEDs) | juniperpublishers.comresearchgate.net |
| Functionalized Polythiophenes | Charge Transport | Organic Photovoltaics (OPVs) / Solar Cells | researchgate.net |
The cyanothiophene core is a well-established component in the synthesis of chromophores for dyes and pigments. Specifically, 2-amino-3-cyanothiophene derivatives are used as precursors for a range of azo dyes. researcher.lifedntb.gov.ua The synthesis typically involves diazotization of an aromatic amine and subsequent coupling with the electron-rich thiophene derivative to form a highly colored azo compound (R-N=N-R').
While this compound itself is not an immediate dye precursor, its chemical structure allows for straightforward conversion into suitable intermediates. For example, nucleophilic substitution of the chloride in the sulfonyl chloride group with an amine could yield a sulfonamide derivative, which could then be further functionalized. The strong electron-withdrawing nature of both the cyano and sulfonyl groups can be used to create "push-pull" systems within a dye molecule, which is a common strategy for achieving intense colors and desirable photophysical properties. These dyes can be applied in various industries, from textiles to advanced optical materials. researchgate.netepa.gov
Beyond electronic applications, the reactivity of the sulfonyl chloride group makes this compound a valuable monomer for creating advanced polymeric materials and functional coatings. The sulfonyl chloride group can react with di-functional nucleophiles (e.g., diamines, diols) in polycondensation reactions to form polysulfonamides or polysulfonates. These polymers can exhibit high thermal stability and specific mechanical properties.
Furthermore, the sulfonyl chloride group can be used to graft thiophene units onto the surface of other materials or onto existing polymer backbones. This surface modification can impart new functionalities, such as conductivity, hydrophobicity, or specific binding capabilities, to the host material. Such functional coatings are essential in a wide range of technologies, including anti-corrosion layers, biocompatible surfaces, and specialized membranes.
Utility in Catalysis and Ligand Design
This compound is a versatile precursor in the field of catalysis and ligand design, primarily owing to the reactivity of its sulfonyl chloride and cyano functional groups. These moieties allow for the strategic construction of complex molecular architectures that can coordinate with metal centers to form catalysts with specific activities and selectivities. The thiophene ring itself provides a rigid and electronically tunable scaffold, further enhancing the potential for creating bespoke ligands for a variety of catalytic applications.
The sulfonyl chloride group is highly susceptible to nucleophilic substitution, making it an excellent anchor point for the introduction of various coordinating atoms. For instance, reaction with primary or secondary amines readily yields sulfonamides. These sulfonamide derivatives can act as N-donor ligands, and if the amine substituent contains additional donor atoms (e.g., hydroxyl, amino, or pyridyl groups), multidentate ligands can be synthesized. Such ligands are crucial in the development of transition metal catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
The cyano group, on the other hand, can either directly participate in metal coordination as a σ-donor or be chemically transformed into other useful functional groups. For example, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up pathways to a diverse array of ligands with different electronic and steric properties. The juxtaposition of the sulfonyl-derived group and the cyano-derived group on the thiophene backbone can lead to the formation of chelating ligands, which bind to metal ions with high affinity and stability.
The following table summarizes the potential ligand types that can be synthesized from this compound and their potential applications in catalysis.
| Ligand Type | Synthetic Precursor | Potential Coordinating Atoms | Potential Catalytic Applications |
| Sulfonamide Ligands | Primary/Secondary Amines | N, O | Cross-coupling, Oxidation, Hydrogenation |
| Amino-Thiophene Ligands | Reduction of Cyano Group | N | Polymerization, Hydroformylation |
| Carboxy-Thiophene Ligands | Hydrolysis of Cyano Group | O | Metal-Organic Frameworks (MOFs), Lewis Acid Catalysis |
| Amido-Thiophene Ligands | Partial Hydrolysis of Cyano Group | N, O | Asymmetric Catalysis, C-H Activation |
| P,N-Ligands | Reaction with Aminophosphines | P, N | Asymmetric Hydrogenation, Cross-coupling |
Research Findings on Analogous Thiophene-Based Ligands
While specific research on the catalytic applications of ligands derived directly from this compound is not extensively documented, studies on analogous thiophene-based ligands provide significant insights into their potential. For instance, thiophene-containing N,N'-chelating ligands have been shown to support various main group elements, creating unique reactive species with potential applications in catalysis.
Furthermore, thiophene-functionalized metal-organic frameworks (MOFs) have demonstrated utility in gas adsorption and separation, as well as in catalytic conversions. acs.orgacs.orgnih.govulisboa.ptbohrium.com The thiophene moiety in these structures can play a crucial role in the selective binding of substrates. acs.org Thiophene-based carboxamides have also been explored for the synthesis of coordination complexes with various transition metals, exhibiting interesting electrochemical and spectral properties. nih.govtandfonline.comnih.gov
The development of chiral phosphine (B1218219) ligands is a cornerstone of asymmetric catalysis. ambeed.comnih.govresearchgate.nettcichemicals.comsigmaaldrich.com While not directly synthesized from sulfonyl chlorides, the principles of ligand design, such as the introduction of steric bulk and specific electronic properties, are transferable. The rigid thiophene backbone of this compound could be exploited to create novel P-chiral or P,N-ligands with unique stereochemical control in asymmetric reactions. For example, thiophene-NPN ligand supported rare-earth metal complexes have shown activity in the polymerization of butadiene. acs.org
The following table presents a summary of research findings on various thiophene derivatives in catalysis and ligand design, illustrating the potential of this class of compounds.
| Thiophene Derivative | Application | Key Findings |
| Thiophene-functionalized dicarboxylate | Metal-Organic Frameworks (MOFs) | Construction of MOFs for luminescence sensing and pesticide removal. acs.org |
| N-(pyridyl)-3-thienyl-alkyl-carboxamides | Coordination Complexes | Formation of bidentate complexes with Zn(II), Cu(II), and Co(II) through the carbonyl oxygen and pyridine (B92270) nitrogen. nih.govnih.gov |
| Thiophene-appended carboxylate acid ligands | Cadmium(II)-Based MOFs | Selective CO2 adsorption and catalytic conversion to cyclic carbonates. acs.orgulisboa.ptbohrium.com |
| Thiophene-based trimers | Materials for Organic Electronics | Synthesis via palladium-catalyzed coupling reactions. nih.gov |
| Thiophene-based covalent triazine frameworks | Heterogeneous Photocatalysis | Visible-light-driven oxidative coupling of amines. mdpi.com |
Computational and Theoretical Chemistry Studies on 2 Cyanothiophene 3 Sulfonyl Chloride and Its Derivatives
Electronic Structure and Molecular Orbital Theory Analysis (e.g., HOMO-LUMO)
The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comresearchgate.net
In conjugated systems like thiophene (B33073) derivatives, a smaller HOMO-LUMO gap generally corresponds to higher reactivity and greater polarizability. mdpi.comnih.gov For substituted thiophenes, the nature and position of the substituents significantly influence the energies of the frontier orbitals. acs.orgcsu.edu.au Both the cyano (-CN) and sulfonyl chloride (-SO₂Cl) groups are strong electron-withdrawing groups. Their presence on the thiophene ring is expected to lower the energy of both the HOMO and LUMO levels. This effect is due to the stabilization of the π-electron system through inductive and resonance effects.
Theoretical studies on various thiophene sulfonamide derivatives using Density Functional Theory (DFT) have shown that the HOMO-LUMO energy gap can vary significantly depending on the nature of other substituents present on the molecule. mdpi.com For instance, in a series of thiophene sulfonamide derivatives, the calculated HOMO-LUMO gaps were found to be in the range of 3.44–4.65 eV. mdpi.com A lower energy gap in this series was correlated with increased reactivity and a higher nonlinear optical (NLO) response. mdpi.com
| Compound Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference Method |
|---|---|---|---|---|
| Thiophene Sulfonamide Derivative 1 | -6.89 | -2.24 | 4.65 | B3LYP/6-311G(d,p) |
| Thiophene Sulfonamide Derivative 2 | -7.15 | -3.71 | 3.44 | B3LYP/6-311G(d,p) |
The HOMO of 2-cyanothiophene-3-sulfonyl chloride is expected to be localized primarily on the thiophene ring, while the LUMO would likely have significant contributions from both the thiophene ring and the electron-withdrawing cyano and sulfonyl chloride groups. mdpi.com This distribution facilitates charge transfer within the molecule, which is a key factor in its reactivity and electronic properties.
Density Functional Theory (DFT) Calculations for Understanding Reactivity and Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the geometric and electronic properties of molecules. mdpi.come3s-conferences.org DFT calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular structure. researchgate.net
For this compound, DFT calculations would be essential to understand the influence of the two bulky and electronegative substituents on the planarity and geometry of the thiophene ring. The C-S bond lengths within the sulfonyl chloride group and the C-C and C-S bond lengths of the thiophene ring are of particular interest. In related thiophene sulfonamide structures, the S=O bond lengths in the sulfonamide group are typically calculated to be around 1.45–1.46 Å, and the S-N bond length is around 1.67–1.68 Å. mdpi.com The geometry around the sulfur atom in the sulfonyl group is expected to be tetrahedral.
DFT calculations also allow for the computation of various quantum chemical descriptors that help in understanding the reactivity of the molecule. These include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. A harder molecule has a larger HOMO-LUMO gap. mdpi.com
Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as μ²/2η, where μ is the chemical potential (-χ).
The presence of strong electron-withdrawing groups in this compound suggests that it would possess a high electrophilicity index, making it susceptible to nucleophilic attack.
| Parameter | Bond Length (Å) / Angle (°) | Reference Method |
|---|---|---|
| S=O (sulfonyl) | 1.46 | B3LYP/6-311G(d,p) |
| S-C (thiophene) | 1.77 | B3LYP/6-311G(d,p) |
| O=S=O | 120.46 - 121.18 | B3LYP/6-311G(d,p) |
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules and the relative energies of their different spatial arrangements (conformers). For this compound, the primary source of conformational flexibility is the rotation around the C3-S bond connecting the thiophene ring to the sulfonyl chloride group.
Computational methods can be used to map the potential energy surface by systematically rotating this bond and calculating the energy at each step. This analysis would reveal the most stable (lowest energy) conformation and the energy barriers between different conformers. The stability of different conformers is determined by a combination of steric hindrance between the sulfonyl chloride group and the adjacent cyano group and thiophene ring atoms, as well as electronic effects like hyperconjugation.
Studies on similar structures, such as thiophene-3-carbonyl chloride, have revealed interesting conformational behaviors, including the possibility of ring-flip disorder in the solid state, where two conformations differing by a 180° rotation are co-populated. mdpi.comresearchgate.net A similar phenomenon could be investigated for this compound, where the orientation of the S-Cl bond relative to the thiophene ring would define the major conformers. The energy landscape would likely show two minima corresponding to syn and anti-periplanar arrangements of the S-Cl bond with respect to the C2-C3 bond of the thiophene ring.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govmdpi.com The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are the most likely sites for nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, the MEP surface is expected to show highly negative potential (red) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the cyano group, due to the high electronegativity of these atoms. researchgate.netnih.gov Conversely, a significant positive potential (blue) is anticipated around the sulfur atom of the sulfonyl chloride group, making it a primary electrophilic center. The hydrogen atoms on the thiophene ring would also exhibit some positive potential. This analysis reinforces the idea that the molecule is highly susceptible to nucleophilic attack at the sulfur atom, which is a characteristic reaction of sulfonyl chlorides. physchemres.org
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to model chemical reactions, predict their feasibility, and elucidate their mechanisms. researchgate.net This is achieved by locating the transition state (TS) structures on the potential energy surface that connect reactants to products. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.
For this compound, a primary reaction of interest is its reaction with nucleophiles (e.g., amines, alcohols) at the sulfonyl chloride moiety. Computational modeling of such a reaction would involve:
Optimizing the geometries of the reactants (this compound and the nucleophile).
Locating the transition state for the nucleophilic attack on the sulfur atom. This would likely involve the formation of a pentacoordinate sulfur intermediate or a concerted displacement of the chloride.
Optimizing the geometry of the products.
Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and bonding within a molecule. wisc.edu It provides a localized picture of the electron density in terms of atomic charges and orbital interactions.
NBO analysis of this compound would provide quantitative information on the charge distribution. Due to the high electronegativity of the oxygen, chlorine, and nitrogen atoms, significant negative charges are expected to be localized on these atoms. The sulfur atom of the sulfonyl group and the carbon atom of the cyano group would, in turn, bear substantial positive charges. The atoms of the thiophene ring would also have their charges perturbed by the strong electron-withdrawing effects of the substituents.
Q & A
Q. Critical Conditions :
- Temperature control (±2°C) to prevent decomposition.
- Moisture-free environment to avoid hydrolysis of the sulfonyl chloride group.
Advanced: How can competing reaction pathways (e.g., over-sulfonation or ring chlorination) be minimized during synthesis?
Answer:
Competing pathways arise from reagent excess or improper temperature control. Mitigation strategies include:
- Stoichiometric precision : Use 1.05–1.1 equivalents of chlorosulfonic acid to limit over-sulfonation .
- Low-temperature phased addition : Gradual reagent introduction at 0°C reduces electrophilic substitution at unintended positions.
- In situ monitoring : Track reaction progress via TLC (silica gel, eluent: 3:1 hexane/EtOAc) to halt reactions at ~90% conversion.
- Post-reaction analysis : LC-MS identifies byproducts like chlorinated derivatives, enabling solvent system adjustments .
Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm the absence of aromatic protons (δ 7.2–7.8 ppm for thiophene) and presence of cyanide (C≡N, δ 110–120 ppm in 13C).
- IR spectroscopy : Validate sulfonyl chloride (S=O stretch at 1360–1380 cm⁻¹) and nitrile (C≡N stretch at 2240 cm⁻¹) groups .
- HPLC purity : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% for research-grade material).
- Elemental analysis : Match calculated vs. observed C, H, N, S, and Cl content (±0.3% tolerance) .
Advanced: How can researchers resolve ambiguous spectral data (e.g., overlapping peaks in NMR or LC-MS)?
Answer:
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals by correlating 1H-13C couplings .
- High-resolution MS : Confirm molecular ion [M+H]+ at m/z 207.9512 (theoretical) with <2 ppm error.
- Isotopic pattern analysis : Chlorine’s A+2 isotopic signature (3:1 ratio for 35Cl/37Cl) confirms sulfonyl chloride integrity .
- Comparative databases : Cross-reference with PubChem (CID: [insert]) or ECHA entries for validated spectral libraries .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation of vapors .
- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent moisture ingress .
- Emergency response : For skin contact, rinse with water for 15 minutes and seek medical evaluation .
Advanced: What decomposition products form under thermal or hydrolytic stress, and how are they analyzed?
Answer:
- Hydrolysis : Produces 2-cyanothiophene-3-sulfonic acid (detected via LC-MS, m/z 190.02).
- Thermal degradation : Releases SO₂ and HCl gases (confirmed by FTIR or Draeger tube) .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor purity via HPLC.
- Mechanistic insights : DFT calculations predict activation energy (~85 kJ/mol) for hydrolysis, guiding storage conditions .
Basic: How is this compound utilized in medicinal chemistry or materials science?
Answer:
- Pharmaceutical intermediates : Acts as a sulfonating agent for kinase inhibitors (e.g., targeting EGFR or VEGFR) .
- Polymer synthesis : Modifies side chains in conductive polymers (e.g., polythiophenes) to enhance thermal stability .
- Biological probes : Derivatives with fluorescent tags (e.g., dansyl) are used in cellular imaging .
Advanced: How can researchers design derivatives to enhance bioactivity or reduce toxicity?
Answer:
- Structure-activity relationship (SAR) : Replace the cyanide group with electron-withdrawing groups (e.g., -CF₃) to improve target binding .
- Toxicity screening : Use in vitro assays (e.g., HepG2 cell viability) to prioritize low-EC50 candidates.
- Metabolic stability : Introduce steric hindrance (e.g., tert-butyl groups) to slow hepatic clearance .
Advanced: How should researchers address contradictions in reported synthetic yields or reactivity data?
Answer:
- Reproducibility audits : Verify reported conditions (e.g., solvent purity, catalyst lot).
- Multivariate analysis : Design of experiments (DoE) identifies critical factors (e.g., stirring rate, reagent grade) affecting yield .
- Cross-lab validation : Collaborate with independent labs to confirm anomalous results.
Basic: What computational tools aid in predicting reactivity or stability of this compound?
Answer:
- Gaussian or ORCA : Model reaction pathways (e.g., chlorosulfonation transition states) .
- ChemDraw/ADMET Predictor™ : Estimate logP (2.1) and metabolic sites.
- COSMO-RS : Predict solubility in solvent blends to optimize recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
